

An In-Depth Technical Guide to the Mass Spectrum of Tristearin-d105

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Compound of Interest

Compound Name: *Tristearin-d105*

Cat. No.: *B588901*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **Tristearin-d105**, a fully deuterated stable isotope-labeled triglyceride. Given the limited availability of a published mass spectrum for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of triglyceride mass spectrometry. It also presents detailed experimental protocols for its analysis using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial for its application as an internal standard in quantitative studies.

Introduction

Tristearin-d105 ($C_{57}H_5D_{105}O_6$, MW: 997.13) is the deuterated analog of tristearin, a triglyceride composed of a glycerol backbone and three stearic acid chains.^[1] The complete replacement of hydrogen with deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of lipids in complex biological matrices. Its distinct mass shift allows for clear differentiation from its endogenous, non-labeled counterpart, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is essential for developing robust analytical methods.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of **Tristearin-d105** is predicted to be characterized by a prominent molecular ion and a series of diagnostic fragment ions resulting from the neutral loss of its deuterated fatty acid chains. The primary fragmentation pathway involves the successive loss of deuterated stearic acid (d35-stearic acid) moieties from the protonated or sodiated molecular ion.

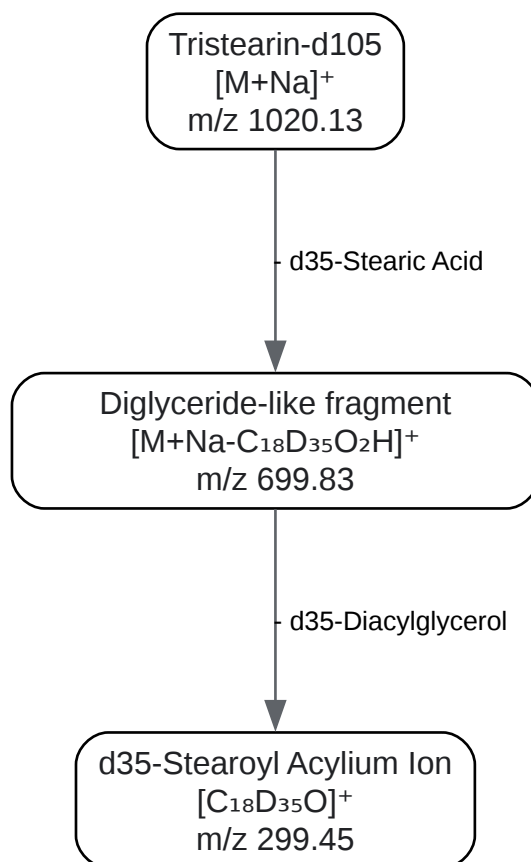
The fragmentation of triglycerides is well-understood and typically proceeds through the loss of a fatty acid chain to form a diglyceride-like fragment ion. This fragment can then lose another fatty acid to produce a monoglyceride-like fragment. In the case of **Tristearin-d105**, the masses of these fragments will be significantly higher due to the extensive deuteration.

Below is a table summarizing the predicted major ions in the positive ion mode mass spectrum of **Tristearin-d105**, assuming the formation of a sodium adduct, which is common for triglycerides in electrospray and MALDI ionization.

Predicted Ion	Formula	m/z (amu)	Description
$[M+Na]^+$	$[C_{57}H_5D_{105}O_6Na]^+$	1020.13	Sodium adduct of the molecular ion
$[M+H]^+$	$[C_{57}H_6D_{105}O_6]^+$	998.14	Protonated molecular ion
$[M+Na-C_{18}D_{35}O_2H]^+$	$[C_{39}H_4D_{70}O_4Na]^+$	699.83	Loss of one deuterated stearic acid
$[M+H-C_{18}D_{35}O_2H]^+$	$[C_{39}H_5D_{70}O_4]^+$	677.84	Loss of one deuterated stearic acid from the protonated molecule
$[C_{18}D_{35}O]^+$	$[C_{18}D_{35}O]^+$	299.45	Deuterated stearyl acylium ion

Note: The m/z values are calculated based on the monoisotopic masses of the elements and their isotopes.

The fragmentation process can be visualized as a sequential loss of the deuterated stearic acid chains from the glycerol backbone.



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Predicted fragmentation pathway of **Tristearin-d105**.

Experimental Protocols

The following is a detailed protocol for the analysis of **Tristearin-d105** using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for the quantification of tristearin in biological samples using **Tristearin-d105** as an internal standard.

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate analysis. A modified Bligh-Dyer extraction is recommended:

- To 100 μL of plasma or homogenized tissue, add 375 μL of a 1:2 (v/v) mixture of chloroform:methanol.
- Add a known amount of **Tristearin-d105** solution (e.g., 10 μL of a 1 $\mu\text{g}/\text{mL}$ solution in chloroform) to serve as the internal standard.
- Vortex the mixture vigorously for 1 minute.
- Add 125 μL of chloroform and vortex for 30 seconds.
- Add 125 μL of water and vortex for 30 seconds.
- Centrifuge at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase containing the lipids using a glass syringe.
- Dry the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in 100 μL of a 9:1 (v/v) mixture of methanol:toluene for LC-MS/MS analysis.

Liquid Chromatography Conditions

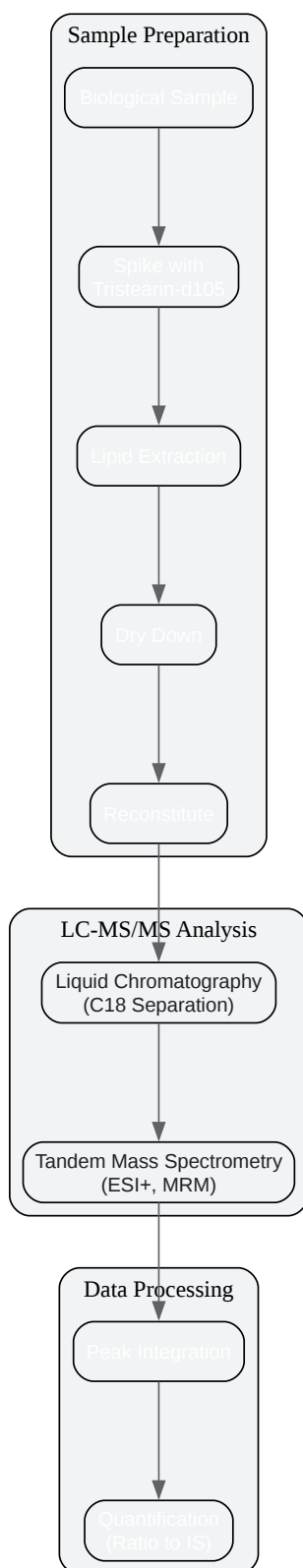
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: Linear gradient from 30% to 95% B

- 15-20 min: Hold at 95% B
- 20.1-25 min: Re-equilibrate at 30% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 50 °C
- Injection Volume: 5 µL

Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Gas Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tristearin (non-deuterated): Precursor ion (Q1): m/z 914.8 (as [M+Na]⁺) -> Product ion (Q3): m/z 607.5 (loss of one stearic acid).
 - **Tristearin-d105** (Internal Standard): Precursor ion (Q1): m/z 1020.1 (as [M+Na]⁺) -> Product ion (Q3): m/z 699.8 (loss of one d35-stearic acid).

The following diagram illustrates the general experimental workflow for the quantitative analysis of tristearin using **Tristearin-d105** as an internal standard.



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Experimental workflow for tristearin analysis.

Conclusion

While a definitive, published mass spectrum for **Tristearin-d105** is not readily available, its fragmentation pattern can be reliably predicted based on the well-established mass spectrometric behavior of triglycerides. This guide provides the foundational knowledge required for researchers to develop and validate robust analytical methods for the quantification of tristearin in various biological matrices. The detailed experimental protocol serves as a starting point that can be further optimized for specific instrumentation and research applications. The use of **Tristearin-d105** as an internal standard is crucial for achieving high-quality, reproducible data in lipidomic and metabolic research.

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References

- 1. Tripalmitin [webbook.nist.gov]
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